N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable pyridine boronic acid.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methylpropylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinoline N-oxides, while reduction may yield amines.
Scientific Research Applications
N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial activity.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have important biological roles.
Uniqueness
N-(2-methylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and pyridine derivatives.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O/c1-13(2)12-21-19(23)16-11-18(14-7-9-20-10-8-14)22-17-6-4-3-5-15(16)17/h3-11,13H,12H2,1-2H3,(H,21,23) |
InChI Key |
IUTQPBOORSGXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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